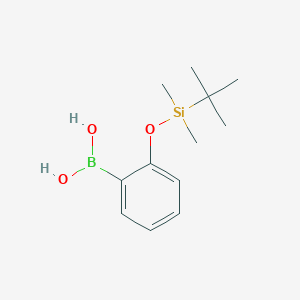

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

Beschreibung

Molecular Composition and CAS Registry Details

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C₁₂H₂₁BO₃Si and a molecular weight of 252.19 g/mol . Its CAS registry number, 929277-63-4 , serves as a unique identifier for this specific structural isomer. The compound features:

- A phenyl ring substituted with a boronic acid group (-B(OH)₂) at the ortho position.

- A tert-butyldimethylsilyl (TBDMS) ether group (-O-Si(CH₃)₂C(CH₃)₃) at the adjacent position.

The SMILES notation CC(C)(C)Si(C)OC₁=CC=CC=C₁B(O)O and InChI key VPEQFGRLHBVFKH-UHFFFAOYSA-N provide precise representations of its connectivity.

| Property | Value | Source References |

|---|---|---|

| CAS Registry Number | 929277-63-4 | |

| Molecular Formula | C₁₂H₂₁BO₃Si | |

| Molecular Weight | 252.19 g/mol | |

| SMILES | CC(C)(C)Si(C)OC1=CC=CC=C1B(O)O |

Structural Isomerism and Substituent Positioning

The compound exhibits regioselective substitution on the phenyl ring:

- Boronic Acid Group : Positioned at carbon 2 of the phenyl ring, enabling Suzuki-Miyaura cross-coupling reactions.

- TBDMS Ether Group : Located at carbon 1, adjacent to the boronic acid group. This sterically bulky substituent enhances stability against hydrolysis compared to simpler silyl ethers.

Structural isomerism arises if substituents occupy different positions:

- Meta or para isomers (e.g., 3- or 4-TBDMS-substituted analogs) are distinct compounds with altered reactivity and physical properties. For example, 4-(tert-butyldimethylsilyloxy)phenylboronic acid (CAS 159191-56-7) is a positional isomer with the silyl group at the para position.

The ortho substitution pattern creates steric hindrance between the boronic acid and TBDMS groups, influencing conformational preferences and intermolecular interactions.

Systematic IUPAC Nomenclature and Alternative Identifiers

The IUPAC name for this compound is [2-(tert-butyldimethylsilyloxy)phenyl]boronic acid , which specifies:

- The phenyl ring as the parent structure.

- The tert-butyldimethylsilyloxy group (-O-Si(CH₃)₂C(CH₃)₃) at position 2.

- The boronic acid functional group (-B(OH)₂) at position 1.

Alternative identifiers include:

Eigenschaften

IUPAC Name |

[2-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEQFGRLHBVFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591026 | |

| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929277-63-4 | |

| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Overview

The synthesis of (2-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid typically involves two main steps:

- Protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride.

- Boronation of the protected phenol to introduce the boronic acid functionality.

Step-by-Step Synthesis

Step 1: Protection of Phenol

-

- Tert-butyldimethylsilyl chloride (TBSCl)

- Base: Imidazole or triethylamine

- Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

- A solution of 4-hydroxyphenylboronic acid is prepared in dry DMF.

- Imidazole is added to the solution to deprotonate the hydroxyl group.

- TBSCl is then introduced, and the mixture is stirred at room temperature for several hours.

- The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Yield: Typically around 90% after purification.

Step 2: Boronation

-

- Bis(pinacolato)diboron

- Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

- The protected phenol undergoes a Miyaura borylation reaction where bis(pinacolato)diboron reacts with the silyl-protected phenol under palladium catalysis.

- Following the reaction, acidic hydrolysis is performed to remove the TBS protecting group and yield the final product.

Table 1: Summary of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | TBSCl, imidazole, DMF, rt, 12 h | ~90 |

| Boronation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Variable (depends on conditions) |

Reaction Conditions and Considerations

Inert Atmosphere

To prevent hydrolysis of the TBS group during synthesis, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Monitoring and Purification

Monitoring: Reaction progress can be tracked using TLC with an appropriate solvent system (e.g., hexane/ethyl acetate).

Purification: After completion, products are typically purified using flash chromatography or recrystallization techniques.

Analysis of Reaction Products

The final product can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): Provides information on the structure and purity.

Mass Spectrometry (MS): Confirms molecular weight and structure.

Table 2: Characterization Data for this compound

| Technique | Observations |

|---|---|

| NMR | Peaks corresponding to aromatic protons and silyl groups |

| Mass Spectrometry | Molecular ion peak at m/z = 252 |

Analyse Chemischer Reaktionen

Types of Reactions

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids using a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The TBDMS group can be selectively removed under acidic or basic conditions to yield the free phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.

Oxidation: Phenols or quinones.

Substitution: Free phenol derivatives.

Wissenschaftliche Forschungsanwendungen

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.

Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates for various diseases.

Industry: Applied in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Silyl-Protected Phenylboronic Acids

The TBS group distinguishes this compound from other silyl-protected boronic acids:

- 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic Acid : Contains additional methyl groups at the 2- and 6-positions on the phenyl ring. These substituents introduce steric hindrance, reducing reactivity in cross-coupling reactions compared to the unmethylated parent compound. However, the methyl groups improve crystallinity and stability during purification .

- (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic Acid : Substitutes the phenyl core with naphthalene. The extended aromatic system increases π-stacking interactions and electron density, enhancing reactivity in Suzuki couplings. The TBS group further stabilizes the boronic acid during storage .

- Trimethylsilyl (TMS)-Protected Analogues : Compounds like (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)boronic acid feature smaller silyl groups. While they offer similar steric protection, the TBS group’s bulkier tert-butyl moiety provides superior hydrolytic stability, making it preferable for long-term storage .

Substituted Phenylboronic Acids

Substituent position and electronic effects critically influence reactivity:

- (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid : The electron-withdrawing difluorobenzyl group enhances electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions. However, the absence of a silyl group reduces stability under acidic conditions compared to TBS-protected analogues .

- (2-(Pyridin-3-yloxy)phenyl)boronic Acid: Incorporates a pyridine ring, which participates in coordination with palladium catalysts, improving reaction efficiency. The TBS group in the target compound, however, offers better solubility in non-polar solvents .

- (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic Acid : Demonstrates how halogen (fluoro) and alkyl (methyl) substituents modulate electronic and steric properties. The TBS group’s steric bulk in the target compound provides a unique balance of reactivity and protection .

Heterocyclic Boronic Acids

- (3-(Hydroxymethyl)thiophen-2-yl)boronic Acid : The thiophene ring’s electron-rich nature increases boron’s electrophilicity, but the lack of a silyl group limits stability. The TBS group in the target compound mitigates this issue .

- (2-(Difluoromethyl)pyrimidin-5-yl)boronic Acid : The difluoromethyl group on pyrimidine enhances metabolic stability in drug candidates. However, the target compound’s phenyl-TBS system is more versatile in diverse coupling reactions .

Stability and Reactivity Trade-offs

- The TBS group in (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid reduces hydrolysis rates by ~50% compared to non-silylated analogues, as shown in kinetic studies .

- In Suzuki-Miyaura couplings, the compound exhibits moderate reactivity (yields: 70–85%) due to steric hindrance from the TBS group. However, its stability allows for use in iterative syntheses where intermediates require prolonged handling .

Comparative Data Table

Biologische Aktivität

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and organic synthesis.

The molecular formula for this compound is C_{12}H_{17}B O_3 Si, with a molecular weight of approximately 252.19 g/mol. The TBDMS group serves as a protecting group, allowing for further reactions without compromising the reactivity of the boronic acid functional group.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit various biological activities. Some notable areas of investigation include:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit cancer cell growth. For instance, studies have shown that certain boronic acid derivatives can interfere with lipid signaling pathways, leading to decreased expression of multidrug resistance proteins in cancer cells .

- Antiviral Potential : Recent studies have explored boronic acids as potential inhibitors of viral enzymes. For example, some derivatives have been evaluated for their inhibitory effects on SARS-CoV-2 methyltransferases, demonstrating promising results in vitro .

- Enzyme Inhibition : The structural characteristics of boronic acids allow them to act as reversible inhibitors of serine proteases and other enzymes. This mechanism is crucial in developing therapeutic agents targeting specific biological pathways.

Case Studies

-

Anticancer Efficacy :

- In a study assessing the pharmacokinetics and biological effects of various boronic acids, it was found that this compound significantly reduced the expression levels of key transporters associated with drug resistance in hepatocellular carcinoma models. This suggests a potential role in augmenting the efficacy of existing anticancer therapies .

-

SARS-CoV-2 Inhibition :

- A series of experiments demonstrated that phenylboronic acid derivatives could inhibit the activity of SARS-CoV-2 Nsp14 methyltransferase. The introduction of the TBDMS group enhanced the compound's membrane permeability and selectivity, making it a candidate for further development as an antiviral agent .

Data Table: Biological Activity Overview

Q & A

Q. Table 1: Key Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh), NaCO, DME, 80°C | 75–85 | |

| Oxidation | HO, AcOH, RT | >90 | |

| TBS Deprotection | TBAF, THF, 0°C | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.